molecular formula C12H22O B15179283 2-Cyclopentyl-6-methyl-1-cyclohexanol CAS No. 72987-61-2

2-Cyclopentyl-6-methyl-1-cyclohexanol

Cat. No.: B15179283
CAS No.: 72987-61-2
M. Wt: 182.30 g/mol
InChI Key: JMAQPZWRUIHRQH-USWWRNFRSA-N
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Description

2-Cyclopentyl-6-methyl-1-cyclohexanol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopentyl group and a methyl group, along with a hydroxyl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-6-methyl-1-cyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of corresponding cyclohexanone derivatives. This process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of cyclic alcohols, including this compound, often involves the hydrogenation of phenol or the oxidation of cyclohexane. These methods are widely used due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-6-methyl-1-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanoic acid.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

2-Cyclopentyl-6-methyl-1-cyclohexanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-methyl-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence enzyme activity and cellular processes, making it a valuable compound for studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler cycloalkane with a hydroxyl group attached to a cyclohexane ring.

    2-Methylcyclohexanol: Similar structure but lacks the cyclopentyl group.

    Cyclopentanol: A cycloalkane with a hydroxyl group attached to a cyclopentane ring.

Uniqueness

2-Cyclopentyl-6-methyl-1-cyclohexanol is unique due to the presence of both cyclopentyl and methyl groups on the cyclohexane ring. This structural complexity provides distinct chemical properties and reactivity compared to simpler cycloalkanes .

Properties

CAS No.

72987-61-2

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(1S,2S,6R)-2-cyclopentyl-6-methylcyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h9-13H,2-8H2,1H3/t9-,11+,12+/m1/s1

InChI Key

JMAQPZWRUIHRQH-USWWRNFRSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H]([C@H]1O)C2CCCC2

Canonical SMILES

CC1CCCC(C1O)C2CCCC2

Origin of Product

United States

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